Rimantadine

Influenza A M2 channel Ion channel inhibition Antiviral potency

Rimantadine is a superior influenza A M2 ion channel inhibitor for preclinical research, delivering quantifiable advantages over amantadine. Its 36.5 h plasma half-life (2.2× longer) supports once-daily oral dosing in rodent models, reducing animal handling stress. With 73% fewer CNS adverse effects (9% vs. 33% at 300 mg/day, P<0.001), it minimizes behavioral confounds. In ferret tracheal epithelium models, rimantadine shows 4- to 8-fold greater potency against influenza A-induced cytopathic effects, extending assay dynamic range. Its 1.48× higher M2 channel potency (IC50 10.8 µM vs. 16 µM) enables SAR studies. Near-complete oral bioavailability (99.4%) ensures predictable PK/PD translation. Select rimantadine for reproducible, translational antiviral research.

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
CAS No. 13392-28-4
Cat. No. B1662185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimantadine
CAS13392-28-4
SynonymsFlumadine
Hydrochloride, Rimantadine
Remantadine
Riamantadine
Rimantadine
Rimantadine Hydrochloride
Roflual
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2)N
InChIInChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3
InChIKeyUBCHPRBFMUDMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityHydrochloride salt freely soluble (50 mg/ml at 20 °C)
9.15e-03 g/L

Rimantadine (13392-28-4) for Research and Industrial Procurement: Core Identity and Classification


Rimantadine (CAS 13392-28-4) is a small-molecule inhibitor of the influenza A virus M2 ion channel protein, functioning as a cyclic amine and an alpha-methyl derivative of amantadine . Its primary antiviral mechanism involves blocking the M2 proton channel, thereby inhibiting viral uncoating and preventing viral entry into host cells . In in vitro studies, rimantadine exhibits antiviral activity against wild-type influenza A strains, with reported IC50 values typically ranging from 0.1 to 1 µM depending on viral strain and experimental context .

Why Rimantadine Is Not Interchangeable with Amantadine or Other Antivirals


While amantadine and rimantadine share a common M2 inhibition mechanism, they exhibit critical pharmacokinetic and safety differences that preclude simple interchangeability [1]. Clinically, rimantadine demonstrates a significantly longer plasma half-life (36.5 ± 15 h) compared to amantadine (16.7 ± 7.7 h), enabling less frequent dosing [2]. Furthermore, rimantadine is associated with a substantially lower incidence of central nervous system adverse effects (9% vs. 33% for amantadine at 300 mg/day, P < 0.001), a key differentiator in experimental and clinical applications [3]. These divergences, rooted in distinct metabolic pathways (extensive hydroxylation for rimantadine vs. minimal metabolism for amantadine), mean that substituting one for the other without dose adjustment or consideration of adverse effect profiles can confound research outcomes and compromise safety [1].

Quantitative Evidence Guide for Rimantadine (13392-28-4) in Research Selection and Procurement


Rimantadine vs. Amantadine: 1.5-fold More Potent M2 Channel Inhibition in Oocytes

In a direct head-to-head comparison using recombinant influenza A M2 protein expressed in Xenopus laevis oocytes, rimantadine exhibited a 1.48-fold greater potency than amantadine. Specifically, rimantadine inhibited M2 channel activity with an IC50 of 10.8 µM, while amantadine had an IC50 of 16 µM . This indicates a measurable, albeit modest, advantage in target engagement under identical assay conditions.

Influenza A M2 channel Ion channel inhibition Antiviral potency

Rimantadine vs. Amantadine: 73% Lower Incidence of CNS Adverse Effects at Equivalent Dose

A direct, double-blind, placebo-controlled clinical study in healthy adults (n=196) directly compared the adverse effect profiles of rimantadine and amantadine at a 300 mg/day dosage. Rimantadine was associated with a 73% lower rate of central nervous system (CNS) adverse symptoms (9% of recipients) compared to amantadine (33% of recipients), a difference that was highly significant (P < 0.001) [1]. The incidence of sleep disturbance was also markedly lower with rimantadine (13%) than with amantadine (39%, P < 0.001). Gastrointestinal adverse effects were comparable (19.5% vs. 16.0%) [1].

Drug safety Neurotoxicity Comparative toxicology

Rimantadine vs. Amantadine: 2.2-fold Longer Plasma Half-Life in Humans

A crossover study directly comparing the single-dose pharmacokinetics of rimantadine and amantadine in healthy adults (n=12) revealed a profound difference in elimination. Rimantadine exhibited a mean plasma elimination half-life of 36.5 ± 15 hours, which is 2.2-fold longer than that of amantadine (16.7 ± 7.7 hours) [1]. Additionally, rimantadine's peak plasma concentration was 2.6-fold lower (0.25 ± 0.06 vs. 0.65 ± 0.22 µg/mL) [1]. This slower elimination is attributed to extensive hepatic metabolism of rimantadine, in contrast to amantadine's primary renal excretion as unchanged drug (45.7 ± 15.7% vs. 0.6 ± 0.8%) [1].

Pharmacokinetics Drug disposition Dosing frequency

Rimantadine vs. Amantadine: 4- to 8-fold Greater Protective Effect in Ferret Tracheal Epithelium

In an ex vivo model using ferret tracheal ciliated epithelium infected with influenza A viruses (H3N2), rimantadine demonstrated a substantial potency advantage over amantadine. Rimantadine produced a comparable protective effect against virus-induced cytopathic effects at concentrations that were 4- to 8-fold lower than those required for amantadine [1]. When used at the same concentration (0.5 and 1 µg/mL, which are clinically relevant serum levels), rimantadine provided significantly longer protection than amantadine [1].

Ex vivo efficacy Tissue culture Prophylaxis

Rimantadine: High Oral Bioavailability (99.4%) in Preclinical Model Enables Reliable Oral Dosing

In a preclinical study in dogs, rimantadine exhibited excellent oral bioavailability of 99.4% following a single oral dose of 5 mg/kg [1]. This high bioavailability ensures that the vast majority of an orally administered dose reaches systemic circulation, minimizing variability and enabling precise dosing in in vivo experiments. In contrast, amantadine's oral bioavailability in humans is reported to be between 62-93% [2]. While direct cross-species comparisons must be made with caution, the near-complete absorption of rimantadine in this model highlights its favorable oral absorption characteristics.

Oral bioavailability Preclinical pharmacokinetics Dose optimization

Rimantadine Analogue (Glycyl-Rimantadine) Exhibits 100% Stability in Human Plasma for 24 Hours

While this evidence pertains to a rimantadine analogue (glycyl-rimantadine), it demonstrates the class's potential for enhanced stability. In an in vitro study, the conjugation of rimantadine with glycine resulted in a compound with profoundly high stability after 24-hour incubation in human plasma [1]. The crystal structure of this analogue was also determined, establishing a foundation for structure-activity relationship (SAR) studies [1]. This is a supporting evidence point, as it is not a direct comparison of rimantadine itself, but it highlights a key advantage of the adamantane scaffold for developing stable, orally bioavailable antiviral agents.

Metabolic stability Prodrug design Plasma stability

Targeted Research and Procurement Scenarios for Rimantadine (13392-28-4)


In Vivo Efficacy Studies Requiring Chronic Oral Dosing with Minimized CNS Confounds

Researchers conducting long-term influenza A infection models in rodents or other small mammals should prioritize rimantadine over amantadine. Rimantadine's 2.2-fold longer half-life (36.5 h vs. 16.7 h) supports once-daily oral dosing, simplifying experimental protocols and reducing animal handling stress [1]. Furthermore, its 73% lower incidence of CNS adverse effects at equivalent doses minimizes behavioral confounds and improves animal welfare [2]. Its high oral bioavailability (99.4% in dogs) ensures predictable exposure [3].

Ex Vivo Tissue Culture Assays for Influenza A Prophylaxis and Early Treatment

For studies utilizing ferret tracheal epithelium or similar ex vivo models to assess antiviral efficacy, rimantadine offers a clear experimental advantage. Its 4- to 8-fold greater potency in protecting ciliated epithelium from influenza A-induced cytopathic effects allows for the use of lower drug concentrations, reducing potential off-target cytotoxicity and extending the dynamic range of the assay [4].

Comparative M2 Ion Channel Pharmacology and Electrophysiology

In electrophysiological studies of the influenza A M2 proton channel, rimantadine serves as a critical comparator to amantadine. Its 1.48-fold higher potency (IC50 of 10.8 µM vs. 16 µM) in oocyte expression systems provides a quantifiable difference in target engagement . This differential activity can be leveraged to dissect structure-activity relationships and probe channel gating mechanisms.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Oral Formulation Development

Rimantadine's distinct pharmacokinetic profile—characterized by extensive hepatic metabolism, a long half-life, and near-complete oral absorption—makes it an ideal model compound for developing and validating PK/PD models of antiviral agents [REFS-1,3]. Its well-documented clinical and preclinical PK parameters facilitate the translation of in vitro potency data to in vivo efficacy predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimantadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.